N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine
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Overview
Description
N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine is a compound that belongs to the class of N-protected amino acids. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis to prevent unwanted reactions at the amino group during chemical transformations. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine typically involves the protection of the amino group of L-isoleucine with the Boc group, followed by coupling with L-glutamine. The Boc protection is achieved by reacting L-isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The protected L-isoleucine is then coupled with L-glutamine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine undergoes various chemical reactions, including:
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or EDC.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, HCl in methanol, or oxalyl chloride in methanol.
Coupling: DCC or EDC in the presence of NHS or HOBt in solvents like THF or acetonitrile.
Major Products Formed
Scientific Research Applications
N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research in biochemistry and molecular biology.
Material Science: Applied in the synthesis of peptide-based materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation . The molecular targets and pathways involved depend on the specific application and the nature of the peptides or biomolecules synthesized using this compound .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butoxycarbonyl)-L-tyrosyl-L-methionylglycine
- N,N,N-Tris(tert-butoxycarbonyl)-L-arginine
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine is unique due to its specific combination of L-isoleucine and L-glutamine, which imparts distinct properties and reactivity. The Boc protection provides stability during synthesis, making it a valuable intermediate in peptide synthesis and other applications requiring selective protection and deprotection of functional groups .
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O6/c1-6-9(2)12(19-15(24)25-16(3,4)5)13(21)18-10(14(22)23)7-8-11(17)20/h9-10,12H,6-8H2,1-5H3,(H2,17,20)(H,18,21)(H,19,24)(H,22,23)/t9-,10-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHBBLAAKUFQTQ-NHCYSSNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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